Nurr1 agonist 6

Nurr1 agonism transcriptional activation Parkinson's disease

Nurr1 agonist 6 (compound 13) is a rationally designed Nurr1 agonist with Kd 1.5 μM and EC50 3 μM, providing 12-fold higher potency than amodiaquine (EC50 36 μM). Its non-competitive, additive activation with agonist 1 enables combination regimens to maximize transcriptional output beyond single-chemotype efficacy. Equal potency on Nurr1 and Nur77, with reduced NOR-1 activity, makes it ideal for dual NR4A pathway dissection in dopaminergic cell models. Validated induction of TH, VMAT2, SOD1/2 gene programs ensures reliable target engagement for Parkinson's research. For research use only; not for human use.

Molecular Formula C19H19Cl2N3O
Molecular Weight 376.3 g/mol
Cat. No. B12377088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNurr1 agonist 6
Molecular FormulaC19H19Cl2N3O
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=C(C=C1)Cl)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C19H19Cl2N3O/c1-24(2)9-10-25-19-6-4-14(21)12-18(19)23-16-7-8-22-17-11-13(20)3-5-15(16)17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)
InChIKeySBRFKGNOALKLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nurr1 Agonist 6: Definition, Compound Identity, and Core Pharmacology


Nurr1 agonist 6, also designated as compound 13, is a synthetic small-molecule agonist targeting the nuclear receptor related-1 protein (Nurr1/NR4A2), a ligand-activated transcription factor with established neuroprotective and anti-neuroinflammatory functions implicated in Parkinson's disease, Alzheimer's disease, and multiple sclerosis [1]. The compound was rationally designed via structural fusion of the 7-chloroquinolin-4-amine motif from the antimalarial amodiaquine (AQ) and the amide substituent from the DHI-descendant lead 5o, yielding a hybrid agonist with defined in vitro binding and functional activation metrics [1]. It exhibits a dissociation constant (Kd) of 1.5 μM and an effective concentration for 50% response (EC50) of 3 μM in Nurr1 reporter gene assays, and is offered commercially as a research-use-only chemical tool for probing Nurr1-dependent gene regulation and neuroprotective pathways [1].

Why Nurr1 Agonist 6 Cannot Be Assumed Interchangeable with Other Nurr1 Modulators


The Nurr1 agonist landscape is defined by distinct chemical scaffolds and binding modalities that translate into divergent potency, selectivity, and signaling outcomes. Compounds such as amodiaquine (EC50 ≈ 36 μM), DHI-descendant 5o (Kd 0.5 μM, EC50 3 μM), 4A7C-301 (EC50 6.53 μM, LBD IC50 50 nM), and the highly potent agonist 13 (EC50 0.06 μM) all activate Nurr1 yet differ markedly in their potency windows and selectivity profiles against the closely related NR4A family members Nur77 and NOR-1 [1][2]. Furthermore, the discovery that agonists 5o and 13 bind to a surface region lining helix 12—distinct from the binding site of agonist 1—and exhibit non-competitive, additive activation (34–77% increase in maximal effect) underscores that even compounds within the same target class can engage Nurr1 via non-overlapping binding sites, precluding simple functional interchange [1]. Substitution without empirical validation risks confounding experimental outcomes due to uncharacterized differences in selectivity, cellular target engagement, and binding-site pharmacology.

Nurr1 Agonist 6: Head-to-Head Comparative Potency, Selectivity, and Target Engagement Evidence


Direct Potency Comparison: Nurr1 Agonist 6 vs. Amodiaquine in Gal4-Nurr1 Reporter Assay

Nurr1 agonist 6 (compound 13) was directly compared to the prototypical Nurr1 activator amodiaquine (AQ) in a Gal4-Nurr1 hybrid reporter gene assay. Compound 13 exhibited an EC50 of 3 μM, representing a 12-fold improvement in potency over AQ (EC50 = 36 μM) [1]. This potency enhancement was achieved by merging the 7-chloroquinolin-4-amine motif of AQ with the amide substituent of the DHI-descendant 5o, demonstrating a rational hybrid-design strategy [1].

Nurr1 agonism transcriptional activation Parkinson's disease structure-activity relationship

Comparative NR4A Family Selectivity Profiling of Nurr1 Agonist 6

Selectivity profiling in Gal4 hybrid reporter gene assays revealed that Nurr1 agonist 6 (compound 13) activated Nurr1 and the related receptor Nur77 (NR4A1) with equal potency, but exhibited reduced activity on NOR-1 (NR4A3). In contrast, the parent compound 5o showed a preference for Nurr1 over Nur77 and no activation of NOR-1 [1]. Importantly, no nuclear receptor modulation by compound 13 was observed outside the NR4A family, confirming its restricted nuclear receptor activity profile [1].

NR4A selectivity Nur77 NOR-1 receptor profiling

Cellular Target Engagement: Induction of Nurr1-Regulated Neuroprotective Genes in Dopaminergic Neurons

In the immortalized rat dopaminergic neural cell line N27, treatment with Nurr1 agonist 6 (compound 13) induced dose-dependent expression of key Nurr1-regulated neuroprotective genes, including tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and superoxide dismutase 1 and 2 (SOD1/2) [1]. Compared to the weaker reference 5-chloroindole (2b), compounds 5o and 13 produced stronger upregulation of TH and SOD2, while VMAT2 and SOD1 induction was comparable across all three compounds [1].

dopaminergic neurons neuroprotection gene expression target engagement

Non-Competitive, Additive Activation with Distinct Binding Site from Agonist 1

Combination treatment with Nurr1 agonist 6 (compound 13, 20 μM) and the structurally distinct Nurr1 agonist 1 revealed non-competitive behavior: compound 13 did not alter the EC50 of agonist 1 but increased its maximal effect by 34–77% [1]. This additive activation profile, also observed with 5o (34–77% increase), indicates that compound 13 binds to a different, non-overlapping site on Nurr1 compared to agonist 1, likely on the surface region lining helix 12 identified for DHI descendants [1].

binding site non-competitive agonism additive pharmacology Nurr1 modulation

Optimized Research Applications for Nurr1 Agonist 6 Based on Quantitative Differentiation


In Vitro Potency Screening Where Amodiaquine's Weak Activity Is Insufficient

Researchers requiring a Nurr1 agonist with substantially higher potency than the prototypical reference amodiaquine (EC50 36 μM) should prioritize Nurr1 agonist 6 (EC50 3 μM). The 12-fold improvement in potency enables robust Nurr1 activation at lower compound concentrations, minimizing solvent exposure and off-target liabilities in cell-based assays [1].

NR4A Family Selectivity Profiling in Neuroinflammation and Dopamine Neuron Studies

Nurr1 agonist 6's equal potency on Nurr1 and Nur77, combined with reduced activity on NOR-1 and no activity outside the NR4A family, makes it an appropriate tool for experiments where dual NR4A activation (Nurr1/Nur77) is desired, such as studies of overlapping neuroprotective and anti-inflammatory pathways in microglia and dopaminergic neurons. This profile contrasts with more Nurr1-selective agonists like 5o, enabling comparative pathway dissection [1].

Cellular Neuroprotection and Dopaminergic Gene Regulation Assays

In dopaminergic cell models (e.g., N27 cells), Nurr1 agonist 6 provides validated, dose-dependent induction of neuroprotective gene programs including TH, VMAT2, and SOD1/2. This functional target engagement supports its use in mechanistic studies of dopamine neuron maintenance, oxidative stress resistance, and validation of downstream neuroprotective readouts in Parkinson's disease-relevant in vitro models [1].

Combination Pharmacology Experiments to Achieve Supra-Maximal Nurr1 Activation

Given its non-competitive, additive interaction with agonist 1, Nurr1 agonist 6 can be employed in combination treatment regimens to push Nurr1 transcriptional output beyond the maximal efficacy of a single agonist chemotype. This application is particularly relevant for studies seeking to maximize neuroprotective gene expression or to probe the functional consequences of engaging multiple, non-overlapping binding sites on Nurr1 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nurr1 agonist 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.